Product packaging for 4-(Difluoromethyl)quinolin-7-ol(Cat. No.:)

4-(Difluoromethyl)quinolin-7-ol

Cat. No.: B11902647
M. Wt: 195.16 g/mol
InChI Key: OWZBMNGJLLPJTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Difluoromethyl)quinolin-7-ol ( 1261843-98-4) is a high-purity quinoline derivative of significant interest in medicinal and materials chemistry research. With a molecular formula of C10H7F2NO and a molecular weight of 195.17 g/mol, this compound serves as a versatile synthetic intermediate . The quinoline core is a privileged scaffold in drug discovery, known for its diverse pharmacological properties . Specifically, the difluoromethyl group at the 4-position is a valuable structural motif, as the incorporation of fluorine atoms can profoundly influence a molecule's electronic properties, metabolic stability, and bioavailability . Researchers are exploring the application of this compound and its derivatives in the development of novel antibacterial and antituberculosis agents, given the well-documented efficacy of quinoline-based structures against various pathogenic strains . Furthermore, the structural features of this compound make it a promising precursor for the synthesis of potential anticancer agents. Quinolin-4-one derivatives, which can be derived from related structures, have demonstrated notable antiproliferative effects by mechanisms that may include DNA interaction and the induction of oxidative stress . Beyond biomedical applications, this compound also holds utility in materials science, where similar quinoline derivatives have been incorporated into advanced functional materials, such as metallophthalocyanines, for use in electrocatalysis and chemical sensing . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7F2NO B11902647 4-(Difluoromethyl)quinolin-7-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7F2NO

Molecular Weight

195.16 g/mol

IUPAC Name

4-(difluoromethyl)quinolin-7-ol

InChI

InChI=1S/C10H7F2NO/c11-10(12)8-3-4-13-9-5-6(14)1-2-7(8)9/h1-5,10,14H

InChI Key

OWZBMNGJLLPJTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1O)C(F)F

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 4 Difluoromethyl Quinolin 7 Ol and Analogues

Construction of the Quinoline (B57606) Core Structure

The assembly of the fundamental quinoline ring system can be achieved through a variety of classical and contemporary cyclization strategies. These methods often begin with aniline (B41778) or its derivatives and employ different reagents and conditions to achieve the desired bicyclic structure.

Classical and Named Cyclization Reactions for Quinoline Synthesis

Several named reactions have become indispensable tools for the synthesis of quinolines, each offering distinct advantages in terms of substrate scope and substitution patterns on the final product.

The Gould-Jacobs reaction is a powerful method for constructing the 4-quinolone scaffold. d-nb.info The process commences with the condensation of an aniline derivative with diethyl ethoxymethylenemalonate. d-nb.infomdpi.com The resulting anilinomethylenemalonate intermediate then undergoes a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent hydrolysis of the ester and decarboxylation yields the 4-hydroxyquinoline (B1666331). mdpi.comwikipedia.org

A key consideration in the Gould-Jacobs reaction is regioselectivity, especially when using asymmetrically substituted anilines, as cyclization can occur at two different ortho positions. mdpi.com The regioselectivity is influenced by both steric and electronic factors. mdpi.com Detailed investigations into the thermal cyclization of substituted (pyridyl)aminomethylenemalonates have shown that the reaction conditions, including gas-phase versus solution-phase thermolysis, can control the formation of kinetic or thermodynamic products. d-nb.info For instance, flash vacuum pyrolysis has been shown to yield certain pyridopyrimidinone products with high regioselectivity, a result not typically observed under standard Gould-Jacobs conditions. d-nb.info

Table 1: Gould-Jacobs Reaction Optimization

Entry Temperature (°C) Time (min) Yield of Product (%)
1 250 10 1
2 300 10 37
3 250 20 -
4 300 20 28
5 300 5 47

Data sourced from a study on microwave-assisted Gould-Jacobs reaction. jasco.ro

The Friedländer synthesis, first reported in 1882, involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group (e.g., a ketone or β-ketoester) to produce a substituted quinoline. nih.govwikipedia.orgnih.gov The reaction can be catalyzed by acids, bases, or heat. nih.govjptcp.com

Modern advancements have focused on the development of more efficient and selective catalytic variants. Lewis acids have been found to be effective catalysts for this transformation. nih.gov For example, indium(III) triflate (In(OTf)₃) has been identified as a highly effective catalyst for the selective formation of the Friedländer product in the reaction between 2-aminobenzophenone (B122507) and ethyl acetoacetate, even under solvent-free conditions. rsc.org Other catalysts, such as ceric ammonium (B1175870) nitrate, have also been employed for the diversity-oriented synthesis of quinolines at ambient temperature. nih.gov The use of ionic liquids as both solvent and catalyst has also been explored as a greener alternative to traditional methods. nih.gov

Table 2: Catalytic Variants of the Friedländer Annulation

Catalyst Conditions Yield (%) Reference
In(OTf)₃ Solvent-free 75-92 rsc.org
Ceric Ammonium Nitrate (10 mol%) Ambient temperature, 45 min - nih.gov
[Hbim]BF₄ (ionic liquid) Solvent-free, 100 °C, 3-6 h 93 nih.gov

The Skraup synthesis is a classic method for producing quinolines, typically by heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org This reaction can be vigorous, but the inclusion of ferrous sulfate (B86663) can moderate the reaction rate. orgsyn.org

While the traditional Skraup reaction is effective for synthesizing unsubstituted quinolines, modern adaptations have sought to improve safety, yields, and substrate scope. nih.gov These include the use of milder reaction conditions and alternative reagents. For instance, microwave-assisted modifications have been developed to improve the efficiency of the Skraup reaction. nih.gov The Doebner-von Miller reaction, a variation of the Skraup synthesis, utilizes α,β-unsaturated aldehydes or ketones to produce 2- and/or 4-substituted quinolines. nih.gov Recent improvements to the Doebner-von Miller reaction include the use of biphasic reaction media to reduce the polymerization of the carbonyl substrate, thereby increasing product yields. nih.gov

The Camps cyclization is a base-catalyzed intramolecular reaction of an N-(2-acylaryl)amide to form either a quinolin-2-one or a quinolin-4-one. mdpi.comwikipedia.org The direction of cyclization is dependent on the structure of the starting material and the reaction conditions. mdpi.comresearchgate.net The mechanism involves an intramolecular aldol-type condensation. mdpi.com

This method is particularly useful for synthesizing quinolin-4-one architectures. mdpi.com For example, a two-step synthesis of 2-aryl- and 2-vinylquinolin-4-ones has been developed using a copper-catalyzed amidation followed by a base-mediated Camps cyclization, providing good to excellent yields. mdpi.com The choice of base can also influence the regioselectivity of the reaction. mdpi.com

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to produce a 4-hydroxyquinoline. jptcp.comwikipedia.org The reaction proceeds through a Schiff base intermediate, which then undergoes a thermal cyclization. wikipedia.org High temperatures, often around 250 °C, are typically required for the cyclization step. wikipedia.orgsynarchive.com

The choice of solvent is crucial for achieving high yields in the Conrad-Limpach synthesis. wikipedia.org While early work often involved heating the Schiff base without a solvent, resulting in moderate yields, the use of high-boiling inert solvents like mineral oil has been shown to significantly improve the yield to as high as 95%. wikipedia.orgnih.gov The reaction product is often depicted as the 4-hydroxyquinoline (enol form), but it is believed that the 4-quinolone (keto form) is the predominant tautomer. wikipedia.org

Doebner-Miller Synthesis Principles

The Doebner-Miller reaction is a cornerstone in quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions. wikipedia.orgsynarchive.com This method, also known as the Skraup-Doebner-Von Miller quinoline synthesis, is a modification of the Skraup reaction and offers a versatile route to a wide array of substituted quinolines. wikipedia.orgslideshare.net The reaction is typically catalyzed by Brønsted acids like hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid, or Lewis acids such as tin tetrachloride and scandium(III) triflate. wikipedia.org

The mechanism of the Doebner-Miller reaction has been a subject of considerable discussion, with a fragmentation-recombination mechanism being proposed based on isotopic labeling studies. wikipedia.org The process is believed to initiate with a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by cyclization, dehydration, and oxidation to furnish the aromatic quinoline ring. youtube.com One of the key advantages of this reaction is its use of readily available starting materials. slideshare.net For the synthesis of a 4-(difluoromethyl) substituted quinoline, a key precursor would be an α,β-unsaturated aldehyde or ketone bearing a difluoromethyl group.

Recent modifications to the Doebner-Miller reaction have focused on improving yields and reaction conditions. For instance, the use of a recyclable Ag(I)-exchanged Montmorillonite K10 catalyst under solvent-free conditions has been shown to be effective for the synthesis of various substituted quinolines from both aromatic and aliphatic α,β-unsaturated aldehydes, offering good to excellent yields. researchgate.net

Transition Metal-Catalyzed Synthetic Routes for Quinoline Ring Formation

The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinolines. These methods often provide higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical methods.

Palladium-Catalyzed Carbonylation and Cross-Coupling Methodologies

Palladium catalysis is a powerful tool for the construction of the quinoline core. dntb.gov.ua Palladium-catalyzed carbonylation reactions, for example, can be employed to synthesize quinolin-4-ones from 2-iodoanilines and terminal acetylenes under a carbon monoxide atmosphere. mdpi.com While early methods required high-pressure CO gas, milder conditions have since been developed. mdpi.com

Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of functionalized quinolines. For instance, the aryldifluoromethylation of aryl halides with aryldifluoromethyl trimethylsilanes has been reported, offering a route to diaryl difluoromethanes, which are valuable in medicinal chemistry. nih.gov This type of methodology could potentially be adapted for the introduction of a difluoromethyl group onto a quinoline scaffold. Palladium-catalyzed C-H functionalization also represents a direct approach to modify the quinoline ring. For example, a decarbonylative C-H difluoromethylation of azoles has been achieved using a palladium catalyst, suggesting the potential for direct C-H difluoromethylation of quinolines. nih.gov The regioselective C-H fluoroalkylation of indoles at the C4-position has also been demonstrated with a palladium catalyst, highlighting the possibility of targeted functionalization. rsc.org

Copper-Catalyzed Cyclization and Directed Hydroxylation Reactions

Copper catalysts offer a more economical and sustainable alternative to palladium for certain transformations. Copper-catalyzed intermolecular cyclization of anilines and alkynes provides a direct route to 4-quinolones. nih.gov This approach is characterized by its mild reaction conditions and high tolerance for various functional groups. nih.gov Another strategy involves the copper-catalyzed oxidative [4+2]-cyclization of glycine (B1666218) esters with anthranils to access 3,4-dihydroquinazolines, a related heterocyclic system. thieme-connect.de

While direct copper-catalyzed hydroxylation to form a quinolin-7-ol is less commonly reported, copper catalysts are known to mediate various C-O bond-forming reactions. The development of directed hydroxylation reactions could provide a pathway to introduce the hydroxyl group at the C-7 position of a pre-functionalized quinoline.

Silver-Mediated Cascade Cyclization and Functionalization

Silver catalysis has emerged as a valuable tool in the synthesis of complex heterocyclic systems through cascade reactions. A silver-catalyzed synthesis of 4-trifluoromethyl substituted quinolines in water has been reported, proceeding through a cascade alkyne-ketone-amino coupling/addition/condensation process. rsc.org This method is noteworthy for its use of water as a solvent, aligning with the principles of green chemistry.

Silver-mediated oxidative C-H difluoromethylation of other N-heterocycles like phenanthridines has been achieved using TMSCF2H, indicating the potential for similar transformations on the quinoline ring. nih.gov Furthermore, silver-catalyzed regioselective cycloisomerization of N-propargylated heterocyclic compounds has been shown to proceed via a 6-endo-dig pathway to yield annulated quinoline and pyridine (B92270) derivatives. researchgate.net Silver-mediated annulation reactions have also been employed to construct other heterocyclic structures, such as polysubstituted furans. rsc.org

Ruthenium Complex Catalysis in Quinoline Derivatives Synthesis

Ruthenium catalysts have shown significant promise in the meta-selective C-H difluoromethylation of arenes bearing directing groups. rsc.org This strategy allows for the precise installation of a difluoromethyl group at a position that is often difficult to access through classical electrophilic aromatic substitution. Such a method could be envisioned for the synthesis of quinolines with substitution at specific positions if a suitable directing group is incorporated. Ruthenium-catalyzed dehydrogenative cyclization of alcohols with 2'-aminoacetophenones has also been developed for the synthesis of polysubstituted 4-quinolones under solvent-free conditions. rsc.org

Transition Metal-Free and Green Chemical Processes for Quinoline Construction

In recent years, there has been a significant push towards the development of transition-metal-free and green synthetic methods for quinoline synthesis to minimize environmental impact and reduce costs. frontiersin.orgnih.gov These approaches often utilize readily available reagents and environmentally benign solvents.

One such method is the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols, which proceeds without a transition metal catalyst to afford 3-substituted or 3,4-disubstituted quinolines. frontiersin.org Another transition-metal-free approach involves the reaction of anilines and alkynes in the presence of K2S2O8 and DMSO, where DMSO serves as a carbon source, leading to 4-arylquinolines in a highly atom-economical manner. nih.govorganic-chemistry.org The synthesis of functionalized quinolines has also been achieved through the direct conversion of β-O-4 model compounds in a one-pot cascade reaction, representing a potential route from biomass-derived starting materials. nih.gov

The use of Selectfluor as a reagent has enabled a domino protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones from 2-aminoacetophenones and iso(thio)cyanates, highlighting a metal-free approach to introduce fluorinated methyl groups. rsc.org The introduction of the difluoromethyl group at the meta- or para-position of pyridines has also been achieved through a regioselectivity switch in a metal-free system. nih.gov

Multicomponent Reaction Strategies for Quinoline Scaffolds

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single, atom-economical step to form a complex product. rsc.orgresearchgate.net These strategies are invaluable for rapidly generating diverse libraries of quinoline derivatives. rsc.orgrsc.org The construction of the core quinoline scaffold, which can later be functionalized to produce 4-(difluoromethyl)quinolin-7-ol, can be achieved through several named MCRs.

Key MCRs for quinoline synthesis include the Povarov, Doebner, Conrad–Limpach, and Friedländer reactions. rsc.orgnih.gov For instance, the Povarov reaction typically involves an aniline, an aldehyde, and an activated alkene or alkyne undergoing a [4+2] cycloaddition to form the quinoline core. nih.gov Similarly, a Conrad-Limpach-like MCR can be used to synthesize 4-substituted quinolines from anilines, aldehydes, and β-ketoesters under acid catalysis. nih.gov The versatility of MCRs allows for the strategic placement of functional groups, such as the required hydroxyl group at the C-7 position, by selecting appropriately substituted starting materials (e.g., using m-aminophenol derivatives).

Reaction Name Reactants Key Features Reference
Povarov Reaction Aryl Amine, Aldehyde, Activated Alkene/AlkyneForms tetrahydroquinolines or quinolines via an aza-Diels-Alder reaction. nih.gov nih.gov
Doebner Reaction Aniline, Aldehyde, Pyruvic AcidA variation of the Doebner-von Miller reaction, yielding quinoline-4-carboxylic acids. nih.gov
Conrad–Limpach Aniline, β-ketoesterProceeds via a Michael-like addition to form 4-hydroxyquinolines. nih.gov
Friedländer Synthesis 2-aminobenzaldehyde or ketone, Carbonyl compoundForms substituted quinolines via condensation and cyclization. nih.gov

Introduction of the Difluoromethyl Moiety at the C-4 Position

Introducing the CF₂H group onto a pre-formed quinoline ring, particularly at the electron-deficient C-4 position, is a critical step. Late-stage functionalization, where the fluorinated group is added near the end of a synthetic sequence, is often the most attractive approach. rsc.orgrsc.org

Late-Stage Difluoromethylation Strategies and Reagents

Recent advances have produced a variety of powerful methods for late-stage difluoromethylation, many of which are applicable to heteroaromatic systems like quinoline. rsc.orgrsc.org These methods can be broadly categorized into radical, nucleophilic, and photocatalytic approaches.

Direct C-H difluoromethylation via a radical mechanism is a highly efficient strategy that avoids the need for pre-functionalization of the substrate. nih.govrsc.org In the context of quinoline, the nitrogen atom makes the heterocyclic ring electron-deficient, particularly at the C-2 and C-4 positions. youtube.comresearchgate.net This reactivity is enhanced upon protonation or N-alkylation, which forms a quinolinium salt, making it an excellent substrate for Minisci-type radical additions. rsc.org

The process involves the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor. This radical then adds to the electron-deficient quinolinium ring, followed by rearomatization to yield the C-4 difluoromethylated product. nih.gov

Reagent/System Radical Source Conditions Key Features Reference
Zn(SO₂CF₂H)₂ (DFMS)•CF₂Htert-Butyl hydroperoxide (TBHP) as oxidantPioneering reagent for radical difluoromethylation of heterocycles. nih.gov nih.gov
TMSCF₂H•CF₂HSilver or Copper salts as mediatorsEnables direct C-H oxidative difluoromethylation of heteroarenes. rsc.orgacs.org rsc.orgacs.org
Difluoroacetic Anhydride•CF₂HUrea·H₂O₂Metal-free conditions for para-selective difluoromethylation of pyridinium (B92312) salts. nih.gov nih.gov

Nucleophilic aromatic substitution (SNAr) provides a reliable pathway for introducing the difluoromethyl group. The quinoline ring system is highly susceptible to nucleophilic attack at the C-2 and C-4 positions, especially when a good leaving group, such as a halogen (Cl, Br), is present. quimicaorganica.orgchempedia.info

The synthesis of this compound can therefore be envisioned by first preparing a 4-halo-7-hydroxyquinoline intermediate (potentially with the hydroxyl group protected). This intermediate can then react with a nucleophilic difluoromethylating agent. While direct nucleophilic attack by a "CF₂H⁻" synthon is challenging, various reagents have been developed that act as difluorocarbene precursors or transfer agents under basic conditions. sioc.ac.cnacs.org

Driven by the principles of green chemistry, photocatalytic and metal-free methods have emerged as powerful tools for difluoromethylation. nih.govresearchgate.net These reactions often proceed under mild conditions, using visible light and an organic photosensitizer to generate the key •CF₂H radical. rsc.org

These protocols typically use an inexpensive and stable difluoromethyl source, such as sodium difluoromethanesulfinate (CF₂HSO₂Na), and an organic dye like Rose Bengal or Eosin Y as the photocatalyst. rsc.orgresearchgate.net Upon irradiation with visible light, the excited photocatalyst initiates an electron transfer process that ultimately generates the •CF₂H radical, often using molecular oxygen from the air as a terminal oxidant. researchgate.net This method has proven effective for a broad range of heterocycles and is well-suited for the late-stage functionalization of complex molecules. nih.govacs.orgacs.org

Method Difluoromethyl Source Catalyst/Sensitizer Conditions Key Features Reference
Organic PhotoredoxCF₂HSO₂NaRose BengalGreen LEDs, DMSO, Room Temp.Metal-free, uses O₂ as a green oxidant, applicable to various heterocycles. researchgate.net researchgate.net
Covalent Organic Framework (COF)NaSO₂CF₂HV-COF-AN-BTVisible light, DMSO, Room Temp.Heterogeneous photocatalyst with dual active centers for efficient charge separation. nih.govbham.ac.uk nih.govbham.ac.uk
Metal-Free (Non-photo)BrCF₂COOEtNone (thermal)DMF, HeatTwo-step N-alkylation followed by in-situ hydrolysis and decarboxylation for N-heterocycles. nih.gov nih.gov

Mechanistic Aspects of Difluoromethyl Group Introduction

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The introduction of the difluoromethyl group primarily proceeds via two key reactive intermediates: difluorocarbene (:CF₂) or through a direct nucleophilic substitution pathway.

Difluorocarbene is a neutral, highly reactive intermediate that can be generated from various precursors under thermal or basic conditions. rsc.orgacs.orgcas.cn One efficient precursor is difluoromethylene phosphobetaine (Ph₃P⁺CF₂CO₂⁻, PDFA), which generates :CF₂ simply through decarboxylation under neutral conditions. rsc.org

The mechanism for forming a difluoromethyl group from a carbene involves two steps:

Insertion: The electrophilic difluorocarbene is readily trapped by a nucleophilic heteroatom, such as the oxygen of the hydroxyl group at the C-7 position of the quinoline, to form an ylide intermediate.

Migration: This is followed by a rapid 1,2-hydride migration from the carbon to the oxygen, affording the final difluoromethyl ether product. A similar insertion can occur with N-H or S-H bonds. rsc.org

Another common source is fluoroform (CHF₃), which can generate difluorocarbene via deprotonation followed by the loss of a fluoride (B91410) ion. acs.org

The mechanism for nucleophilic substitution at the C-4 position of a quinoline ring is a classic addition-elimination process. quimicaorganica.org

Nucleophilic Attack: An incoming nucleophile attacks the electron-deficient C-4 carbon, which bears a leaving group (e.g., a halogen). This breaks the aromaticity of the pyridine ring and forms a tetrahedral intermediate.

Stabilization: The negative charge of this intermediate is resonance-stabilized, with significant delocalization onto the electronegative nitrogen atom. This stabilization is key to the high reactivity of the C-4 position. youtube.comquimicaorganica.org

Elimination: The leaving group is expelled, and the aromaticity of the heterocyclic ring is restored, yielding the final substituted quinoline product.

This well-established mechanism underpins the strategy of using 4-haloquinolines as precursors for difluoromethylation. quimicaorganica.org

Regioselective Introduction of the Hydroxyl Group at the C-7 Position

The introduction of a hydroxyl group at the C-7 position of a quinoline ring is a critical step that can be approached through various synthetic strategies. The success of this step often hinges on the ability to control the regioselectivity of the hydroxylation reaction, especially in the presence of other substituents.

Directed Hydroxylation Methodologies for Quinoline Scaffolds

Achieving site-selective functionalization of quinolines is a significant challenge in organic synthesis. nih.gov Directed metal-catalyzed C-H functionalization has emerged as a powerful strategy to install functional groups at specific positions. nih.govmdpi.com For C-7 functionalization, a directing group is typically required to guide the catalyst to the desired position.

One effective strategy involves the use of a directing group at the C-8 position. For instance, an 8-aminoquinoline (B160924) can direct a rhodium(III) catalyst to achieve regioselective C-7 alkylation via metal carbene migratory insertion. nih.gov While this example demonstrates alkylation, similar principles of directed C-H activation could be applied to hydroxylation.

Another approach involves leveraging quinoline N-oxides, which can act as directing groups for functionalization at the C-2 and C-8 positions under mild conditions. mdpi.comresearchgate.net However, achieving C-7 hydroxylation often requires more tailored strategies. Recent research has shown that direct hydroxylation of the ortho C-H bond of aromatic rings can be directed by a quinoline group itself under copper(II) catalysis, highlighting the potential for developing highly selective methods. acs.orgnih.gov

Synthetic Sequence Considerations for Hydroxyl and Difluoromethyl Group Incorporation

Introducing the Hydroxyl Group First: A hydroxyl group is an electron-donating group and an ortho-, para-director for electrophilic aromatic substitution. Placing a hydroxyl group at the C-7 position would activate the ring, particularly at the C-6 and C-8 positions. Introducing the difluoromethyl group at C-4 would then require a method that is not reliant on electrophilic substitution, such as building the pyridine ring portion of the quinoline with the difluoromethyl group already in place. A common route to 7-hydroxyquinolines involves the cyclization of m-aminophenol derivatives. For example, 7-chloro-4-hydroxyquinoline (B73993) can be synthesized and subsequently converted, with the chloro group eventually being replaced or the hydroxyl group being introduced. google.com

Introducing the Difluoromethyl Group First: The difluoromethyl group (CF2H) is an electron-withdrawing and deactivating group, which would direct subsequent electrophilic substitution to the meta-positions (C-5 and C-7). Therefore, synthesizing a 4-(difluoromethyl)quinoline (B1390598) intermediate would facilitate the subsequent introduction of a functional group at the C-7 position via electrophilic attack. However, the deactivating nature of the CF2H group means that harsh reaction conditions might be necessary. uni-muenster.de The synthesis of fluorinated building blocks, which are then incorporated into the final molecule, is a common strategy in organofluorine chemistry. cas.cnresearchgate.netmdpi.com

Given these considerations, a plausible synthetic strategy for this compound would likely involve a Gould-Jacobs or Conrad-Limpach reaction using a pre-functionalized aniline, such as 3-aminophenol, and a difluoromethyl-containing β-ketoester. This approach builds the heterocyclic ring with both desired functionalities incorporated from the start, circumventing complex regioselectivity issues.

Reaction Mechanisms of Key Synthetic Transformations

The synthesis of the quinoline core relies on several fundamental organic reactions. Understanding their mechanisms is key to controlling the reaction outcome and optimizing conditions.

Detailed Cyclization Mechanism Elucidation (e.g., Knoevenagel Condensation, Michael Addition, Intramolecular Aldol)

Many classical quinoline syntheses, such as the Friedländer, Combes, and Doebner-von Miller reactions, involve cyclization steps that are mechanistically related to well-known condensation reactions. researchgate.net

Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. chemistrylearner.comscienceinfo.compw.live In the context of quinoline synthesis, it is a key feature of the Friedländer synthesis.

Mechanism: The reaction is typically base-catalyzed. A base removes a proton from the active methylene compound (the α-carbon of a ketone or ester) to form a resonance-stabilized enolate. scienceinfo.comnumberanalytics.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of an o-aminoaryl aldehyde or ketone. youtube.com The resulting aldol-type adduct undergoes intramolecular cyclization and dehydration to form the quinoline ring. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Michael Addition: This reaction describes the 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.orgbyjus.com The Skraup synthesis of quinoline involves a Michael-type addition.

Mechanism: In the Skraup reaction, glycerol is first dehydrated by sulfuric acid to form acrolein (an α,β-unsaturated aldehyde). Aniline then acts as a nucleophile, adding to the β-carbon of acrolein in a conjugate addition. chemistrysteps.comslideshare.net This is followed by acid-catalyzed cyclization and subsequent oxidation to yield the aromatic quinoline ring.

Intramolecular Aldol Condensation: This reaction occurs when a molecule contains two carbonyl groups, allowing one to form an enolate that attacks the other within the same molecule, leading to a cyclic product. youtube.com

Mechanism: In a basic medium, an α-proton is abstracted from one of the carbonyl groups to form an enolate. This enolate then performs a nucleophilic attack on the carbonyl carbon of the other aldehyde or ketone group in the molecule. The resulting intermediate is a cyclic β-hydroxy carbonyl compound. Under heating or acidic/basic conditions, this intermediate readily dehydrates to form an α,β-unsaturated cyclic ketone or aldehyde. youtube.com This type of transformation is central to the cyclization step of many quinoline syntheses after the initial intermolecular condensation.

Table 1: Key Cyclization Reactions in Quinoline Synthesis
Reaction TypeKey Mechanistic StepsRelevance to Quinoline Synthesis
Knoevenagel Condensation1. Base-catalyzed formation of an enolate from an active methylene compound. 2. Nucleophilic attack of the enolate on a carbonyl group. 3. Dehydration to form an α,β-unsaturated product. chemistrylearner.comscienceinfo.comCore of the Friedländer synthesis for forming the pyridine ring. cdnsciencepub.com
Michael Addition1. Formation of a nucleophile (e.g., enolate, amine). 2. Conjugate (1,4) addition to an α,β-unsaturated carbonyl compound. wikipedia.orgbyjus.comInitial step in the Skraup and Doebner-von Miller syntheses.
Intramolecular Aldol1. Enolate formation from one carbonyl group. 2. Nucleophilic attack on a second carbonyl group within the same molecule. 3. Cyclization and subsequent dehydration. youtube.comCrucial ring-closing step in various multi-step quinoline syntheses.

Mechanistic Pathways of Electrophilic and Nucleophilic Substitution on Quinoline Ring Systems

The quinoline ring system consists of two fused rings with different electronic properties, leading to distinct reactivity patterns for electrophilic and nucleophilic substitutions. researchgate.net

Electrophilic Aromatic Substitution (EAS): The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack. Therefore, electrophilic substitution occurs preferentially on the more electron-rich benzene (B151609) ring. researchgate.netquimicaorganica.org The attack favors positions C-5 and C-8. quimicaorganica.orgquora.com This regioselectivity is explained by the stability of the resulting cationic intermediate (Wheland intermediate). Attack at C-5 or C-8 allows the positive charge to be delocalized while preserving the aromatic sextet of the pyridine ring, which is energetically favorable compared to an attack at C-6 or C-7 that would disrupt it. quimicaorganica.orgquora.comreddit.com

Nucleophilic Aromatic Substitution (SNA_r_): Conversely, the electron-deficient pyridine ring is activated for nucleophilic attack. Nucleophilic substitution occurs readily at positions C-2 and C-4, especially if a good leaving group (like a halogen) is present. researchgate.netquimicaorganica.org The attack of a nucleophile at C-2 or C-4 generates a stable anionic intermediate (Meisenheimer complex) where the negative charge is delocalized onto the electronegative nitrogen atom. quimicaorganica.orgquimicaorganica.org Position C-2 is slightly less reactive than C-4 due to steric hindrance from the nitrogen's lone pair. quimicaorganica.org

Table 2: Regioselectivity of Substitution on the Quinoline Ring
Reaction TypeFavored PositionsMechanistic Rationale
Electrophilic SubstitutionC-5 and C-8 researchgate.netquimicaorganica.orgAttack occurs on the electron-rich benzene ring. The cationic intermediate maintains the aromaticity of the pyridine ring. quora.com
Nucleophilic SubstitutionC-2 and C-4 researchgate.netquimicaorganica.orgAttack occurs on the electron-deficient pyridine ring. The negative charge of the intermediate is stabilized by the electronegative nitrogen atom. quimicaorganica.org

Oxidative Transformations in Quinoline Synthesis and their Mechanisms

Many classical quinoline syntheses produce a dihydroquinoline intermediate that must be oxidized to form the final aromatic quinoline product. This aromatization is a critical final step.

Mechanism of Oxidation: The mechanism of this oxidative step can vary depending on the oxidant used.

Dehydrogenation/Aerobic Oxidation: In reactions like the Skraup or Doebner-von Miller synthesis, a mild oxidizing agent such as nitrobenzene, arsenic acid, or even air (aerobic oxidation) is often used. The process typically involves the removal of two hydrogen atoms from the dihydroquinoline intermediate. mdpi.com For instance, an iron-carbene intermediate can react with a 2-vinylaniline, leading to an intermediate that liberates molecular hydrogen with the help of the iron species to generate the final quinoline product through a dehydrogenation or aerobic oxidation process. mdpi.com

Oxidative Annulation: Modern methods often employ transition metal-catalyzed oxidative annulation strategies. mdpi.com For example, a rhodium-catalyzed cyclization between an aniline and an alkyne may use a copper(II) species as the terminal oxidant. mdpi.com In other systems, potassium persulfate (K₂S₂O₈) can assist in the oxidation of an intermediate, which then undergoes cyclization and elimination of water to yield the quinoline product. frontiersin.org The driving force for these reactions is the formation of the stable aromatic quinoline ring system.

Radical-Induced Rearrangement Mechanisms in Quinoline Derivatives

The synthesis of quinoline scaffolds has increasingly utilized radical chemistry, offering powerful and efficient pathways with high atom economy. nih.govresearchgate.net Radical-induced mechanisms are particularly significant in the functionalization and synthesis of the quinoline core. These reactions often proceed through the formation of radical adducts, which then undergo transformation and rearrangement to yield the final aromatic product. The study of these mechanisms, especially through techniques like controlled radiolysis and photolysis, has provided deep insights into the reactivity of the quinoline ring system. acs.orgacs.orgnih.gov

A fundamental example is the reaction of quinoline with hydroxyl radicals (•OH), which has been studied to understand the primary oxidation pathways of nitrogen-containing heteroaromatics. acs.org The reaction begins with the electrophilic addition of the •OH radical to the quinoline ring. This addition is not random; it shows a preference for specific sites, leading to the formation of various isomeric OH-adducts. acs.orgnih.gov The initial attack can occur on either the benzene or the pyridine ring of the quinoline molecule. acs.org

The subsequent fate of these radical adducts determines the final product distribution. In the absence of an oxidant, these intermediates can undergo complex reactions, including dimerization. However, in the presence of a mild oxidant like potassium ferricyanide (B76249) (K₃Fe(CN)₆), the OH-adducts are quantitatively converted to stable, monohydroxylated quinoline products. acs.orgnih.gov This conversion involves the loss of a hydrogen atom and subsequent tautomerization, a process that can be considered a form of rearrangement from the initial radical adduct to the stable aromatic hydroxylated quinoline.

The distribution of these hydroxylated products provides clear evidence for the preferred sites of radical attack. Studies have identified and quantified hydroxylated products at nearly every possible carbon position on the quinoline ring, with the notable exception of C2. nih.gov The yields of these products are influenced by the reaction conditions, particularly the presence of an oxidant, which alters the distribution by facilitating the conversion of the radical adducts. acs.org

Table 1: Distribution of Monohydroxylated Quinoline Products from the Reaction with •OH Radicals acs.orgnih.gov

ProductPosition of HydroxylationRadiolytic Yield (G-value) without K₃Fe(CN)₆Radiolytic Yield (G-value) with K₃Fe(CN)₆
3-HydroxyquinolineC30.0230.045
4-HydroxyquinolineC40.0100.019
5-HydroxyquinolineC50.0400.081
6-HydroxyquinolineC60.0200.045
7-Hydroxyquinoline (B1418103)C70.0200.045
8-HydroxyquinolineC80.0400.081

G-value is a measure of the yield of a chemical change in a substance subjected to ionizing radiation.

More advanced synthetic methods also leverage radical intermediates. For instance, visible-light-promoted reactions have emerged as a sustainable approach. In one such method, a semiconductor photocatalyst like Ag/g-C₃N₄ is used to initiate a Povarov cyclization reaction for synthesizing 2-arylquinolines. mdpi.com The mechanism involves the excitation of the photocatalyst by visible light, which then generates an N-radical cation from an amine substrate. mdpi.com This radical cation is a key intermediate that drives the subsequent cycloaddition and aromatization steps to form the quinoline ring.

Similarly, radical cation salts can catalyze the Csp³-H functionalization of glycine derivatives to produce substituted quinolines. acs.org This process is believed to involve a peroxyl radical cation that initiates the catalytic oxidation, leading to a domino reaction that constructs the quinoline scaffold. acs.org These examples highlight a common theme in modern organic synthesis where the generation of a radical species is the crucial first step in a cascade of reactions that ultimately rearranges the starting materials into a complex heterocyclic product. nih.gov

Table 2: Examples of Radical-Mediated Quinoline Synthesis

Reaction TypeRadical Initiator/CatalystStarting MaterialsKey Mechanistic StepRef.
Povarov CyclizationAg/g-C₃N₄, Blue LEDAniline, Aldehyde, DienophileFormation of N-radical cation intermediate mdpi.com
Csp³-H FunctionalizationCatalytic Radical Cation Salt (TBPA⁺)Glycine DerivativesPeroxyl radical cation-initiated oxidation acs.org
Deoxygenative AlkynylationStainless Steel (Ball Milling)Quinoline N-oxides, PhenylacetylenesRadical-mediated alkynylation and deoxygenation acs.org

These radical-induced pathways represent a departure from classical quinoline syntheses (like Skraup or Friedländer), providing access to diverse quinoline derivatives under often milder and more efficient conditions. nih.govresearchgate.net The rearrangement of radical intermediates is central to these transformations, guiding the assembly of the final heterocyclic structure.

Structure Activity Relationship Sar Studies and Mechanistic Insights

Positional and Substituent Effects on the Quinoline (B57606) Scaffold

The difluoromethyl (CF2H) group at the C-4 position of the quinoline ring plays a significant role in the molecule's pharmacological profile. This group can act as a hydrogen bond donor, which can enhance the affinity and specificity of the drug for its target. nih.gov Furthermore, the CF2H group is considered a metabolically stable bioisostere of alcohol, thiol, or amine groups, which are common pharmacophores in many pharmaceuticals. nih.gov The introduction of a difluoromethyl group can also increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. nih.gov

The electron-withdrawing nature of the difluoromethyl group can influence the electronic properties of the quinoline ring system. This alteration in electron distribution can affect how the molecule interacts with its biological target. For instance, in some quinoline derivatives, the presence of an electron-withdrawing group like -CF2H at the C-2 position has been noted to render the compounds less polar.

The hydroxyl (-OH) group at the C-7 position is a key determinant of the biological activities of quinoline derivatives. The position of this group can significantly impact the molecule's interactions with its target. For example, in a series of quinoline-based compounds, the presence and position of a hydroxyl group were found to be crucial for their activity.

The hydroxyl group can participate in hydrogen bonding with amino acid residues in the active site of a target protein, thereby contributing to the binding affinity and specificity of the compound. The acidity of this hydroxyl group can also be influenced by other substituents on the quinoline ring, which in turn can affect its interaction with the target.

The introduction of various functional groups onto the quinoline ring has been extensively studied to understand their impact on biological activity.

Trifluoromethyl (-CF3) Group: The trifluoromethyl group is a common substituent in medicinal chemistry. Its incorporation into the quinoline scaffold has been shown to enhance the potency and improve the pharmacokinetic properties of some compounds. researchgate.net For instance, a 3-[3-(Trifluoromethyl)phenyl]quinoline was found to bind effectively to certain biological targets. nih.gov

Halogens (e.g., Chloro, Fluoro): Halogen atoms, particularly chlorine and fluorine, are frequently incorporated into the quinoline structure. A chloro group at the C-7 position is a common feature in many biologically active quinolines. nih.gov Fluorine substitution can enhance binding affinity, in part by increasing the lipophilicity of the molecule. nih.gov It can also lead to halogen bonding interactions with protein receptors. nih.gov

Methyl (-CH3) Group: The effect of a methyl group can be varied. In some cases, the addition of a methyl group can lead to steric hindrance, potentially reducing binding affinity. However, in other contexts, it may contribute to favorable hydrophobic interactions.

The following table summarizes the effects of different substituents on the quinoline ring based on available research:

SubstituentPositionObserved Effects on Quinoline Derivatives
Difluoromethyl (-CF2H)C-4Can act as a hydrogen bond donor, is a bioisostere of other functional groups, and can increase lipophilicity. nih.gov
Hydroxyl (-OH)C-7Crucial for biological activity and target binding through hydrogen bonding.
Trifluoromethyl (-CF3)VariousCan enhance potency and improve pharmacokinetic properties. researchgate.net
Chloro (-Cl)C-7Common in biologically active quinolines; its position can affect reactivity. nih.govtandfonline.com
Fluoro (-F)VariousCan enhance binding affinity and introduce halogen bonding interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for 4-(Difluoromethyl)quinolin-7-ol Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogues of this compound, 3D-QSAR and 4D-QSAR models can be developed to predict the activity of new, unsynthesized compounds. nih.govnih.gov

The process typically involves aligning the molecules on a common scaffold, such as the quinazolin-4-one core for quinazoline (B50416) analogues, and then using statistical methods to correlate various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields) with their biological activity. nih.gov For instance, a 3D-QSAR model might reveal that a bulky substituent at a specific position on the quinoline ring is favorable for activity, as indicated by a green polyhedron in a steric contour map. mdpi.com Similarly, a yellow polyhedron in a hydrophobic contour map might suggest that a hydrophobic group at that position enhances activity. mdpi.com

These models can be validated internally and externally to ensure their predictive power. nih.gov Once validated, QSAR models serve as valuable tools in the drug design process, allowing for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and biological testing. nih.gov

Conformational Analysis and its Implications for Molecular Recognition

Conformational analysis is the study of the different three-dimensional arrangements (conformations) that a molecule can adopt due to rotation around its single bonds. libretexts.org The conformation of this compound and its analogues is critical for their ability to bind to a biological target. The relative energies of different conformers determine their population at physiological temperatures, and only specific conformations may be able to fit into the binding site of a receptor or enzyme.

The stability of different conformers is influenced by factors such as steric interactions, torsional strain, and angle strain. libretexts.org For example, the rotation around the bond connecting the difluoromethyl group to the quinoline ring will have different energy barriers, leading to preferred conformations. The specific three-dimensional shape of the molecule, including the orientation of the difluoromethyl and hydroxyl groups, will dictate how it presents its key interacting features to the binding site.

Computational methods can be used to perform conformational analysis and identify low-energy conformers. This information is crucial for understanding molecular recognition and can be integrated into molecular docking and QSAR studies to improve the accuracy of binding affinity predictions.

Role of Fluorine in Modulating Molecular Properties and Interactions

The presence of fluorine atoms, as in the difluoromethyl group of this compound, has a profound impact on the molecule's properties and its interactions with biological systems. The incorporation of fluorine is a widely used strategy in medicinal chemistry to enhance the chemical, physical, and biological properties of molecules. nih.govresearchgate.net

Key effects of fluorine include:

Metabolic Stability: Fluorine atoms can block sites of metabolism, leading to increased metabolic stability. nih.gov

Binding Affinity: Fluorine substitution can enhance binding affinity through various mechanisms, including increased lipophilicity and the formation of halogen bonds. nih.gov For example, monofluorinated analogues have been shown to bind more strongly to their targets than their non-fluorinated counterparts. nih.gov

Acidity/Basicity: Fluorine can indirectly influence the acidity or basicity of nearby functional groups, which can be critical for binding interactions. nih.gov

Conformation: The introduction of fluorine can influence the preferred conformation of a molecule, which can in turn affect its binding to a target.

In the context of quinolines, fluorine-containing derivatives have been shown to be potent inhibitors of various enzymes and have demonstrated a range of biological activities. researchgate.net The strategic placement of fluorine atoms is a key consideration in the design of new quinoline-based therapeutic agents.

Hydrogen Bonding Characteristics of the Difluoromethyl Moiety

The difluoromethyl group can act as a weak hydrogen bond donor. bohrium.com This capability is attributed to the polarization of the C-H bond by the two adjacent electron-withdrawing fluorine atoms. Studies on model systems have shown that the C-H bond in a -CHF₂ group can participate in hydrogen bonding, with interaction energies of approximately -1 kcal/mol and a hydrogen-oxygen distance of about 2.4 Å. bohrium.com

Hydrogen Bond Donor Properties of the Difluoromethyl Group
Characteristic Description
Hydrogen Bond Type Weak C-H···O/N hydrogen bond. bohrium.com
Interaction Energy Approximately -1 kcal/mol. bohrium.com
Typical H···O Distance Around 2.4 Å. bohrium.com
Nature of Donor Lipophilic hydrogen bond donor. bohrium.com

Effects on Electronic Distribution and Reactivity

The two fluorine atoms in the difluoromethyl group are highly electronegative, leading to a significant electron-withdrawing inductive effect. This electronic perturbation influences the reactivity of the entire quinoline system. The difluoromethyl group is less electron-withdrawing than a trifluoromethyl (-CF₃) group but more so than a methyl (-CH₃) group, offering a balance between electronic effects and metabolic stability.

This electron-withdrawing nature decreases the electron density of the quinoline ring, which can affect its susceptibility to electrophilic and nucleophilic attacks. For instance, the quinoline ring can undergo oxidation and reduction reactions, and the presence of the difluoromethyl group can alter its electronic properties, thereby influencing the course of these reactions. The difluoromethyl group itself can also participate in nucleophilic substitution reactions.

Biological Target Identification and Mechanistic Elucidation

In Vitro Approaches for Biological Target Profiling

In vitro methods are essential for directly measuring the interaction of a compound with potential biological targets like enzymes and proteins.

Enzymatic assays are used to determine if a compound can inhibit the activity of a specific enzyme and to characterize the kinetics of this inhibition. Quinoline-based structures have been evaluated against several important enzyme classes.

Histone Deacetylase 6 (HDAC6): The difluoromethyl moiety is a key feature in a class of potent and selective inhibitors of Histone Deacetylase 6 (HDAC6), an enzyme implicated in various diseases. nih.govnih.govunimi.it While the initial research focused on a difluoromethyl-1,3,4-oxadiazole (DFMO) scaffold, the mechanism provides critical insight into the reactivity of the difluoromethyl group. nih.govnih.gov These compounds are described as mechanism-based, slow-binding, and essentially irreversible inhibitors of HDAC6. nih.govchemrxiv.orgresearchgate.net Kinetic studies show a two-step slow-binding inhibition mechanism. nih.govresearchgate.net The proposed mechanism involves the HDAC6 enzyme itself catalyzing the hydrolysis of the inhibitor's heterocyclic ring. nih.gov This reaction creates a deprotonated difluoroacetylhydrazide intermediate, which is the active species that tightly binds to the enzyme. nih.govchemrxiv.orgresearchgate.net

Protein Kinases: The quinoline (B57606) scaffold is a core component in many protein kinase inhibitors, which are crucial in cancer therapy. nih.gov Derivatives of quinoline have been designed as potent inhibitors of targets like Vascular Endothelial Growth Factor Receptor (VEGFR) and Checkpoint Kinase 2 (CHK2). nih.gov For example, a series of N-(4-(6,7-disubstituted-quinolin-4-yloxy)-3-fluorophenyl)-2-oxo-3-phenylimidazolidine-1-carboxamides were synthesized and found to be potent inhibitors of both c-Met and VEGFR2 tyrosine kinases, with IC₅₀ values in the low nanomolar range. nih.gov Another study identified 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline (BPTQ) as an inhibitor of VEGFR1 and CHK2. nih.gov

Table 1: Inhibition of Protein Kinases by Quinoline Derivatives

Compound/Series Target Kinase IC₅₀ (µM) Source(s)
BPTQ VEGFR1 0.54 nih.gov
BPTQ CHK2 1.70 nih.gov
N-(4-(quinolin-4-yloxy)...carboxamides c-Met / VEGFR2 Low Nanomolar nih.gov

Fibroblast Activation Protein (FAP): Fibroblast Activation Protein (FAP), a serine protease highly expressed in the microenvironment of many tumors, is another key target for quinoline-based inhibitors. nih.govbiorxiv.org A class of inhibitors based on a N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) scaffold has been developed, demonstrating potent and selective FAP inhibition. nih.govnih.gov The N-terminal 4-carbonylquinoline portion of these inhibitors was the result of extensive optimization to achieve high affinity. google.com These compounds show low nanomolar inhibition of FAP and high selectivity over related proteases like Dipeptidyl Peptidases (DPPs) and Prolyl Oligopeptidase (PREP). nih.govnih.gov

Table 2: Inhibition of Fibroblast Activation Protein (FAP) by Quinoline-Based Inhibitors

Compound Scaffold Target Enzyme Inhibition Selectivity Source(s)
N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) FAP Low Nanomolar High (>1000-fold vs. DPPs/PREP) nih.govnih.gov

Understanding how a ligand binds to its protein target is crucial for rational drug design. nih.govnih.gov For the difluoromethyl-containing inhibitors of HDAC6, crystallographic and mass spectrometry studies have provided detailed mechanistic insights. unimi.it These studies confirm that the inhibitor undergoes an enzyme-catalyzed ring-opening reaction. unimi.it The resulting difluoroacetylhydrazide intermediate is the active species that binds to the catalytic zinc ion in the enzyme's active site. nih.gov Specifically, the strong anionic coordination of this intermediate to the zinc, combined with the binding of the difluoromethyl group into a specific pocket (P571), leads to the essentially irreversible inhibition of HDAC6. nih.govchemrxiv.orgresearchgate.net

Computational Methodologies for Target Prediction and Mechanism Analysis

Computational tools are widely used to predict how a molecule might interact with a protein target, guiding the synthesis and testing of new compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. frontiersin.org This method has been extensively applied to quinoline derivatives to understand their interaction with various enzymes. Docking studies on quinoline-based inhibitors targeting protein kinases like EGFR and CHK2 have confirmed their high potency and flexibility within the enzyme's active site. nih.govnih.gov These simulations help identify key interactions, such as hydrogen bonds and π-π stacking, that contribute to the binding affinity and provide a basis for the observed inhibitory activity. frontiersin.org

Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time, allowing researchers to assess the stability of a ligand-protein complex. nih.gov For quinoline derivatives, MD simulations have been used to validate the binding modes predicted by docking. nih.govnih.gov These simulations can confirm that crucial intermolecular interactions, like hydrogen bonds between the inhibitor and the protein, remain stable over the simulation period. nih.gov The analysis of structural fluctuations during MD simulations can also reveal how ligand binding induces conformational changes in the protein, which is key to understanding the mechanism of action. nih.gov

The quinoline ring is considered an attractive and "privileged" scaffold in medicinal chemistry and drug design. nih.gov Its versatile structure allows for chemical modifications at multiple positions, which can be used to fine-tune its properties for enhanced target specificity and better pharmacological profiles. nih.gov Rational design principles are applied to this scaffold to modulate drug metabolism and interaction with biological targets. researchgate.net For instance, the development of FAP inhibitors with a N-(4-quinolinoyl) group was the result of extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. nih.gov Similarly, substitutions on the quinoline ring of kinase inhibitors are rationally designed to maximize interactions with the target enzyme while minimizing off-target effects. nih.gov The introduction of moieties like the difluoromethyl group represents a strategic design choice to impart a specific mechanism of action, such as the mechanism-based inhibition seen with HDAC6. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules. These computational methods are instrumental in understanding the intrinsic properties of chemical compounds like 4-(Difluoromethyl)quinolin-7-ol.

Density Functional Theory (DFT) Studies

DFT has become a important tool in computational chemistry for studying the electronic properties of molecules. frontiersin.org Its application to quinoline (B57606) derivatives has been shown to effectively predict their stability, reactivity, and other key chemical characteristics. scirp.org

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state. researchgate.netstackexchange.com This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles that are governed by electronic interactions within the molecule. researchgate.net For molecules with flexible components, like the difluoromethyl group, conformational analysis is performed to identify the most stable conformer. This is achieved by systematically exploring the potential energy surface of the molecule. researchgate.net The optimized geometry provides the foundation for all subsequent calculations of molecular properties.

For instance, studies on similar heterocyclic compounds have demonstrated that DFT calculations can accurately predict the planarity of molecular backbones, which influences intermolecular interactions. researchgate.net The accuracy of the geometry optimization is dependent on the chosen functional and basis set, as well as the convergence criteria used in the calculation. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilicity, while the LUMO is the orbital that acts as an electron acceptor, determining its electrophilicity. youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netijsr.net A smaller energy gap suggests higher reactivity and a greater propensity for intramolecular charge transfer. researchgate.net Conversely, a large HOMO-LUMO gap indicates high stability. science.gov The energies of these frontier orbitals can be correlated with ionization potential and electron affinity. frontiersin.org

ParameterDescription
EHOMOEnergy of the Highest Occupied Molecular Orbital
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital
ΔE (Energy Gap)ELUMO - EHOMO

Chemical Hardness (η): Defined as half the HOMO-LUMO energy gap, chemical hardness measures the resistance of a molecule to changes in its electron distribution. ijsr.netmdpi.com Harder molecules are generally less reactive. mdpi.com

Chemical Potential (μ): Related to the negative of electronegativity, it indicates the escaping tendency of electrons from an equilibrium system. dntb.gov.ua

Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself.

Global Softness (S): The reciprocal of chemical hardness, softness indicates how easily a molecule's electron cloud can be polarized. ijsr.net

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. ijsr.net

These descriptors are valuable in comparing the reactivity of different molecules. ijsr.net Local reactivity descriptors, such as Fukui functions, identify the specific atomic sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. scirp.orgresearchgate.net

DescriptorFormulaDescription
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron distribution
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron escaping tendency
Electronegativity (χ)Electron attracting power
Global Softness (S)1 / ηEase of electron cloud polarization
Electrophilicity Index (ω)μ² / (2η)Electron accepting capability

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to predict the reactive behavior of a molecule. researchgate.net It illustrates the charge distribution on the molecular surface, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). frontiersin.orgresearchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential and are susceptible to electrophilic attack. These areas are rich in electrons. researchgate.net

Blue Regions: Indicate positive electrostatic potential and are prone to nucleophilic attack. These areas are electron-deficient. researchgate.net

Green Regions: Represent areas of neutral potential. researchgate.net

By analyzing the MEP map, one can identify the most likely sites for intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic reactions. frontiersin.orgresearchgate.net For instance, the oxygen and nitrogen atoms in heterocyclic compounds are often identified as nucleophilic centers. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for calculating the electronic absorption spectra of molecules. mdpi.comresearchgate.net It determines the excitation energies, which correspond to the wavelengths of light a molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption bands. core.ac.ukyoutube.com

The accuracy of TD-DFT predictions can be influenced by the choice of functional and the inclusion of solvent effects. mdpi.comijcce.ac.ir While generally providing good agreement with experimental UV-Vis spectra, TD-DFT can have limitations, particularly for certain types of electronic excitations like charge-transfer states. youtube.com Nevertheless, it remains a valuable tool for understanding the electronic transitions within a molecule and predicting its photophysical properties. mdpi.comresearchgate.net The calculated electronic transitions provide insight into the orbitals involved, such as n → π* or π → π* transitions. science.gov

Ab Initio Methods (e.g., Hartree-Fock) for Quantum Chemical Properties

Ab initio methods are a cornerstone of quantum chemistry, deriving information from the fundamental principles of quantum mechanics to predict molecular properties. solubilityofthings.com The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron Schrödinger equation by considering each electron in the mean field of all others. solubilityofthings.comscirp.org This method is instrumental in determining the electronic structure, energy, and molecular orbitals of a molecule. solubilityofthings.comaustinpublishinggroup.com

For this compound, Hartree-Fock calculations, often performed with a basis set such as 6-31G**, can be used to optimize the molecular geometry and compute key quantum chemical descriptors. scirp.org These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it helps characterize chemical reactivity and kinetic stability. austinpublishinggroup.com A smaller gap suggests higher reactivity. austinpublishinggroup.com Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Table 1: Predicted Quantum Chemical Properties of this compound using Hartree-Fock Method

Property Predicted Value Significance
Total Energy (Illustrative value) -985.45 Hartrees Represents the total electronic energy of the molecule in its ground state.
HOMO Energy (Illustrative value) -8.52 eV Indicates the energy of the highest energy electrons; associated with the ability to donate electrons.
LUMO Energy (Illustrative value) -1.25 eV Indicates the energy of the lowest energy unoccupied orbital; associated with the ability to accept electrons.
HOMO-LUMO Gap (Illustrative value) 7.27 eV Correlates with the chemical stability and reactivity of the molecule. austinpublishinggroup.com

Note: The values in this table are illustrative and represent typical outputs from ab initio calculations for a molecule of this nature.

Theoretical Prediction of Spectroscopic Properties

Computational methods are widely used to predict and interpret spectroscopic data, providing a bridge between a molecule's structure and its spectral signature.

Vibrational Frequency Calculations for IR and Raman Spectra Correlation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. su.se Theoretical calculations, typically using Density Functional Theory (DFT), can predict the vibrational frequencies and intensities of these modes. aps.org By calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix), a set of normal vibrational modes and their corresponding frequencies can be obtained. nih.gov

For this compound, these calculations can help assign specific peaks in the experimental IR and Raman spectra to particular bond stretches, bends, and torsions. For example, distinct frequencies would be predicted for the O-H stretch of the hydroxyl group, the C-H stretch of the difluoromethyl group, the strong C-F stretching vibrations, and various aromatic C-C and C-N stretching modes within the quinoline ring system. Comparing the calculated spectrum with an experimental one allows for a detailed structural confirmation.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
O-H Stretch ~3400-3600 Strong, Broad Weak
Aromatic C-H Stretch ~3050-3150 Medium Strong
Aliphatic C-H Stretch (in CHF₂) ~2980-3020 Medium Medium
C=C/C=N Ring Stretch ~1500-1620 Strong Strong
C-F Stretch ~1050-1150 Very Strong Weak
C-O Stretch ~1200-1280 Strong Medium

Note: These are generalized frequency ranges. Precise values would be obtained from specific DFT calculations.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the NMR chemical shifts (δ) for various nuclei, including ¹H, ¹³C, and ¹⁹F. uni-muenchen.de The Gauge-Invariant Atomic Orbital (GIAO) method, often coupled with DFT, is a common approach for computing NMR shielding tensors, which are then converted to chemical shifts using a reference standard. researchgate.net

For this compound, predicting the chemical shifts is particularly valuable. The ¹⁹F NMR signal for the -CHF₂ group would be a key identifier, with its chemical shift and splitting pattern (a doublet due to coupling with the adjacent proton) being characteristic. Predictions for the ¹H and ¹³C NMR spectra would help assign the signals for each unique proton and carbon atom in the quinoline ring and the difluoromethyl substituent. The accuracy of these predictions allows for the differentiation between potential isomers and the confirmation of the synthesized structure. researchgate.net

Table 3: Predicted NMR Chemical Shifts (δ, ppm) for this compound

Atom Predicted Chemical Shift (ppm) Multiplicity
¹⁹F (in CHF₂) (Illustrative) -115 to -130 d
¹H (in CHF₂) (Illustrative) 6.5 - 7.5 t
¹H (on quinoline ring) (Illustrative) 7.0 - 8.9 s, d, dd
¹H (on -OH) (Illustrative) 9.5 - 10.5 s
¹³C (in CHF₂) (Illustrative) 110 - 120 t
¹³C (quinoline C-4) (Illustrative) 140 - 150 t

Note: Chemical shifts are illustrative and highly dependent on the computational method, basis set, and simulated solvent. Multiplicity: s=singlet, d=doublet, t=triplet, dd=doublet of doublets.

UV-Vis Absorption and Fluorescence Property Calculations

The electronic absorption and emission properties of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of UV-visible light. ukm.my The calculations yield the maximum absorption wavelength (λmax), excitation energy, and oscillator strength (f), which relates to the intensity of the absorption band. ukm.my

For this compound, the quinoline core acts as the primary chromophore. TD-DFT calculations can predict how the hydroxyl (-OH) and difluoromethyl (-CHF₂) substituents modify the electronic transitions of the parent quinoline system. These calculations can help understand the nature of the transitions (e.g., n→π* or π→π*) and predict the color and fluorescence potential of the compound. mdpi.com

Table 4: Predicted UV-Vis Absorption Properties for this compound using TD-DFT

Transition Predicted λmax (nm) Excitation Energy (eV) Oscillator Strength (f)
S₀ → S₁ (Illustrative) 335 3.70 0.095
S₀ → S₂ (Illustrative) 285 4.35 0.030

Note: Values are illustrative and represent the expected output for a substituted quinoline. Higher oscillator strength indicates a more intense absorption.

Theoretical Studies on Fluorine Effects and Reaction Energetics

Influence of Fluorine Atoms on Electron Distribution and Chemical Reactivity

The inclusion of fluorine atoms significantly alters a molecule's properties due to fluorine's high electronegativity. nih.gov The difluoromethyl (-CHF₂) group is a strong electron-withdrawing group, which has a profound impact on the electron density distribution and chemical reactivity of the quinoline ring. researchgate.net

Computational methods can precisely map this influence. By calculating the molecular electrostatic potential (MEP), one can visualize how the -CHF₂ group withdraws electron density from the aromatic system. This withdrawal deactivates the ring towards electrophilic substitution and can make certain positions on the ring more susceptible to nucleophilic attack compared to the non-fluorinated analogue. Theoretical calculations can also quantify the pKa of the 7-hydroxyl group, predicting how the electron-withdrawing substituent affects its acidity. These studies are crucial for understanding the molecule's stability, intermolecular interactions, and potential reaction pathways. researchgate.net

Computational Analysis of Hydrogen Bonding Interactions Involving Difluoromethyl Groups

The introduction of a difluoromethyl (CF2H) group into a molecule can significantly alter its electronic properties and intermolecular interactions. Computational studies have been instrumental in understanding the nature of hydrogen bonding involving this group. Unlike the more common hydroxyl or amino groups, the CF2H group is considered a weak hydrogen bond donor. nih.gov Theoretical calculations, often employing Density Functional Theory (DFT), are crucial for elucidating the strength and geometry of these interactions.

Studies on model systems have shown that the difluoromethyl group can indeed participate in hydrogen bonding, with interaction energies of approximately -1 kcal/mol and a hydrogen-oxygen distance of about 2.4 Å. nih.gov The electron-withdrawing nature of the fluorine atoms increases the acidity of the C-H bond in the CF2H group, enabling it to act as a hydrogen bond donor. researchgate.net This interaction, although weaker than classical hydrogen bonds, can influence the conformational preferences of a molecule. nih.gov

In the context of quinoline derivatives, computational analyses have explored intramolecular hydrogen bonds. For instance, studies on quinine (B1679958) and quinidine, which feature a quinoline moiety, have utilized HF, MP2, and DFT methods to investigate intramolecular hydrogen bonding between different parts of the molecule. mdpi.com These studies highlight the importance of computational methods in identifying and characterizing such interactions, which can be challenging to observe experimentally. mdpi.com For this compound, it is plausible that the CF2H group could form an intramolecular hydrogen bond with the nitrogen atom of the quinoline ring or the oxygen of the hydroxyl group, or intermolecular hydrogen bonds with solvent molecules or biological receptors.

Computational methods like DFT can predict the geometric parameters and energetic stability of such hydrogen-bonded conformations. For example, analysis of transition state structures in catalytic reactions involving quinoline derivatives has shown that hydrogen bonding plays a key role in stabilizing the transition state of the major reaction pathway. nih.gov

Table 1: Theoretical Parameters of Hydrogen Bonding in a Model Difluoromethyl Compound

Parameter Value
Interaction Energy ~ -1 kcal/mol
H---O Distance ~ 2.4 Å

Data sourced from computational studies on model systems containing a difluoromethyl group. nih.gov

Application of Enamine Epoxide Theory to Fluorinated Quinoline Mutagenicity

The mutagenicity of quinoline and its derivatives has been a subject of significant research, with computational and experimental studies working in tandem to elucidate the underlying mechanisms. The enamine epoxide theory is a key concept in explaining the metabolic activation of quinoline to mutagenic species. nih.govjmaterenvironsci.com This theory posits that the pyridine (B92270) ring of the quinoline nucleus is metabolized to form an unstable enamine epoxide, which can then interact with DNA, leading to mutations. nih.govjmaterenvironsci.com

Fluorine substitution can have a dual effect on the mutagenicity of quinolines, either enhancing or diminishing it. nih.govjmaterenvironsci.com This modulation is attributed to the influence of the fluorine atom on the electronic properties of the quinoline ring system, which in turn affects the stability and reactivity of the enamine epoxide intermediate. nih.govjmaterenvironsci.com Computational studies are essential for understanding these electronic effects.

A study on various mono- and di-fluorinated quinoline derivatives provided support for the enamine epoxide theory. nih.govjmaterenvironsci.com The research indicated that the formation of an enamine epoxide structure in the pyridine moiety is a crucial step for mutagenicity. nih.govjmaterenvironsci.com The position of the fluorine substituent was found to be critical in determining the mutagenic potential. Depending on its location, fluorine can either stabilize or destabilize the epoxide intermediate, or influence alternative metabolic pathways such as the formation of bay-region or K-region epoxides. nih.govjmaterenvironsci.com The formation of K-region epoxides, for instance, is suggested to be a detoxification pathway rather than one leading to mutagenic activation. nih.govjmaterenvironsci.com

For this compound, the presence of the difluoromethyl group at the 4-position and the hydroxyl group at the 7-position would significantly influence the electron distribution in the quinoline rings. Theoretical models can predict how these substituents would affect the propensity of the molecule to form the critical enamine epoxide and its subsequent reactivity, thereby providing an estimation of its potential mutagenicity.

Molecular Dynamics Simulations for Intermolecular Interactions

Adsorption Behavior on Surfaces and Corrosion Inhibition Studies

Quinoline derivatives are widely recognized for their efficacy as corrosion inhibitors for various metals, particularly in acidic environments. jmaterenvironsci.comresearchgate.net Their inhibitory action is primarily attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. researchgate.netresearchgate.net Molecular dynamics (MD) simulations, often complemented by Density Functional Theory (DFT) calculations, have emerged as powerful tools to investigate the adsorption behavior of these inhibitor molecules at the atomic level. researchgate.netresearchgate.net

MD simulations can model the dynamic process of inhibitor molecules approaching and adsorbing onto a metal surface, such as iron (Fe) or aluminum (Al). researchgate.netmdpi.com These simulations provide insights into the equilibrium adsorption configuration of the inhibitor molecules on the surface. For quinoline derivatives, it is generally observed that the molecules tend to adsorb in a flat or near-parallel orientation to the metal surface. researchgate.net This orientation maximizes the contact area and facilitates strong interaction between the π-electrons of the quinoline ring and the vacant d-orbitals of the metal atoms. researchgate.net

The interaction between the inhibitor and the metal surface can be quantified by calculating the binding energy or adsorption energy. researchgate.net For a series of novel quinoline derivatives studied as corrosion inhibitors for iron, MD simulations showed a direct correlation between the calculated binding energies and the experimentally determined inhibition efficiencies. researchgate.net The presence of heteroatoms (like nitrogen in the quinoline ring and oxygen in a hydroxyl group) and polar substituents further enhances the adsorption process through the formation of coordinate bonds with the metal surface. researchgate.netresearchgate.net

Table 2: Key Outputs from Molecular Dynamics Simulations of Quinoline Derivatives as Corrosion Inhibitors

Simulation Output Description Relevance to Corrosion Inhibition
Adsorption Energy The energy released upon the adsorption of the inhibitor molecule onto the metal surface. A higher negative value indicates stronger and more stable adsorption, leading to better inhibition efficiency.
Equilibrium Adsorption Configuration The final, most stable orientation of the inhibitor molecule on the metal surface. A planar orientation maximizes surface coverage and protective film formation.
Radial Distribution Function (RDF) Describes the probability of finding an atom at a certain distance from another atom. Can reveal the nature of the bonds formed between the inhibitor and the metal surface (chemisorption vs. physisorption).

This table summarizes typical data obtained from MD simulation studies on corrosion inhibitors.

Solvation Effects and Conformational Dynamics in Solution

The biological activity and physicochemical properties of a molecule are profoundly influenced by its behavior in solution. Molecular dynamics (MD) simulations are a valuable computational tool for studying the effects of solvation on the conformational dynamics of molecules like this compound. These simulations can model the explicit interactions between the solute molecule and the surrounding solvent molecules (typically water for biological systems), providing a dynamic picture of how the solvent affects the molecule's shape and flexibility.

Solvation can significantly alter the conformational preferences of a molecule compared to the gas phase. researchgate.net Water molecules can form hydrogen bonds with the polar functional groups of the solute, such as the hydroxyl group and the nitrogen atom in this compound. These interactions can stabilize certain conformations over others. For instance, water molecules can form bridges between different functional groups within the molecule, influencing their relative orientations.

The conformational landscape of a molecule in solution is not static but dynamic, with the molecule constantly exploring different conformations. MD simulations can track these conformational changes over time, revealing the flexibility of different parts of the molecule and the energy barriers between different conformational states. The introduction of fluorine atoms, as in the difluoromethyl group, can affect the conformational behavior by altering the molecule's polarity and its interactions with the solvent. mdpi.com Studies on fluorinated nucleosides have shown that fluorine substitution can influence the puckering of sugar rings, a key conformational feature. rsc.orgnih.gov

For this compound, MD simulations in an aqueous environment could reveal the preferred rotameric states of the difluoromethyl group and the dynamics of the hydroxyl group. The simulations could also elucidate the structure of the solvation shell around the molecule and the specific hydrogen bonding networks that are formed. Understanding these solvation effects is crucial for predicting the molecule's behavior in a biological context, such as its ability to bind to a receptor, as the conformation in solution is often the one that is biologically active.

Advanced Analytical and Characterization Techniques in Research

Spectroscopic Characterization for Structural Elucidation

Spectroscopy is the cornerstone of molecular characterization, offering non-destructive analysis of a compound's atomic and molecular structure. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous assignment of the 4-(difluoromethyl)quinolin-7-ol structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the unique difluoromethyl group.

¹H NMR: The ¹H NMR spectrum reveals the number and chemical environment of all protons. The aromatic protons on the quinoline (B57606) core would appear in the downfield region (typically 7.0-9.0 ppm). The proton of the difluoromethyl group (-CHF₂) is particularly diagnostic, expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF). The phenolic hydroxyl (-OH) proton may appear as a broad singlet, the position of which is dependent on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum would show ten distinct signals corresponding to the ten carbon atoms of the molecule. The carbon of the difluoromethyl group is expected to appear as a triplet in the proton-decoupled spectrum due to one-bond coupling with the two fluorine atoms (¹JCF). The chemical shifts of the aromatic carbons are influenced by the positions of the hydroxyl and difluoromethyl substituents. nih.gov

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is essential for characterization. The spectrum is expected to show a single resonance for the two equivalent fluorine atoms of the -CHF₂ group. This signal would appear as a doublet due to coupling with the single proton of the group (²JFH). semanticscholar.org The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment.

Table 1: Representative NMR Data for this compound Note: These are predicted values based on analysis of related structures. Actual experimental values may vary.

TechniqueAssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity & Coupling Constants (J, Hz)
¹H NMR-CHF₂~6.8 - 7.2t, ²JHF ≈ 55-60 Hz
Aromatic H~7.0 - 8.9m
-OH~9.5 - 10.5br s
¹³C NMR-CHF₂~110 - 115t, ¹JCF ≈ 235-245 Hz
Aromatic C~105 - 160s, d
¹⁹F NMR-CHF₂~-90 to -120 (vs. CFCl₃)d, ²JFH ≈ 55-60 Hz

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm), allowing for the determination of a unique molecular formula. For this compound (C₁₀H₇F₂NO), the expected exact mass can be calculated and compared to the experimental value, providing definitive confirmation of its identity.

Calculated Monoisotopic Mass: 195.0496 g/mol

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for quinolines involve the stable aromatic core, while the difluoromethyl group could be lost as a ·CHF₂ radical or through rearrangements involving the elimination of small neutral molecules like HF. miamioh.edulibretexts.orgnih.govlibretexts.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is another valuable technique, particularly for analyzing non-volatile or thermally fragile molecules, though less common for small molecules like this one unless derivatized. nih.gov

Table 2: Predicted HRMS Fragmentation Data for this compound

Predicted m/zFormula of IonDescription
195.0496[C₁₀H₇F₂NO]⁺Molecular Ion (M⁺)
175.0468[C₁₀H₆FNO]⁺Loss of HF
144.0555[C₉H₆NO]⁺Loss of ·CHF₂
117.0548[C₈H₇N]⁺Loss of ·CHF₂ and CO

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies.

For this compound, the IR spectrum would be expected to show:

A broad O-H stretching band for the hydroxyl group (~3200-3500 cm⁻¹).

Aromatic C-H stretching vibrations (~3000-3100 cm⁻¹).

C=C and C=N stretching vibrations of the quinoline ring system (~1500-1650 cm⁻¹).

Strong C-F stretching vibrations for the difluoromethyl group (~1000-1100 cm⁻¹).

C-O stretching of the phenol (B47542) (~1200-1260 cm⁻¹).

Aromatic C-H out-of-plane bending (~750-900 cm⁻¹), which is diagnostic of the substitution pattern. nist.govnist.govchemicalbook.com

Raman spectroscopy would provide complementary information, being particularly sensitive to the non-polar bonds of the aromatic ring.

Table 3: Key IR Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3200-3500O-H StretchPhenolic -OH
3000-3100C-H StretchAromatic
1500-1650C=C / C=N StretchQuinoline Ring
1200-1260C-O StretchPhenol
1000-1100C-F Stretch-CHF₂

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic systems like this compound, the absorption is dominated by π→π* transitions within the quinoline ring system. The parent compound, 7-hydroxyquinoline (B1418103), exhibits characteristic absorption bands. acs.org The introduction of the difluoromethyl group, an electron-withdrawing group, may cause a shift in the absorption maxima (either a hypsochromic/blue shift or bathochromic/red shift) and a change in the molar absorptivity (extinction coefficient). scispace.com

Many quinoline derivatives are fluorescent, and 7-hydroxyquinoline is known for its interesting photophysical properties, including excited-state proton transfer. acs.orgontosight.ai Fluorescence spectroscopy measures the light emitted from a molecule as it returns from an excited electronic state to the ground state. The technique provides information on the emission wavelength, fluorescence quantum yield, and fluorescence lifetime. The presence of the difluoromethyl group could significantly alter these properties by modifying the electronic structure of the quinoline core. Electron-withdrawing groups can sometimes lead to fluorescence quenching, a process that decreases the fluorescence intensity. scispace.com

Fluorescence quenching studies involve monitoring the decrease in fluorescence intensity in the presence of various quenching agents. These experiments can reveal information about the accessibility of the fluorophore and the nature of its interactions with its environment.

Chromatographic Separation and Purity Assessment

Chromatography is an indispensable tool for the separation, purification, and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is the most common method used for a molecule like this compound.

A typical setup would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often containing a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape). The compound's purity is determined by integrating the area of its corresponding peak and expressing it as a percentage of the total area of all peaks in the chromatogram, often detected by a UV detector set to one of the compound's absorption maxima. Retention time in HPLC is a characteristic property of a compound under specific conditions and is used for its identification.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of quinoline derivatives, offering high resolution and sensitivity for separating, identifying, and quantifying components in a mixture. rsc.orgresearchgate.net In the context of this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. This method typically utilizes a non-polar stationary phase (like C18) and a polar mobile phase, often a mixture of water and organic solvents such as acetonitrile or methanol, sometimes with additives like formic acid to improve peak shape and resolution. rsc.orgnih.gov The retention time (Rt) of the compound is a key parameter for its identification. For instance, in one analytical method, a derivative, 1-(difluoromethyl)quinolin-4-one, showed a retention time of 15.7 minutes under a specific gradient elution. rsc.org

Chiral HPLC for Enantiomeric Purity

Since the molecular structure of this compound may possess chirality, chiral HPLC is indispensable for separating and quantifying its enantiomers. researchgate.netnih.gov This is particularly important in pharmaceutical research, as different enantiomers of a compound can exhibit distinct pharmacological and toxicological profiles. researchgate.netnih.gov Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad enantiorecognition capabilities. windows.net The separation of enantiomers is often optimized by adjusting the mobile phase composition, which can be in either normal-phase (e.g., n-hexane/alcohol mixtures) or reversed-phase modes. nih.gov For example, the successful separation of pantoprazole (B1678409) and rabeprazole (B1678785) enantiomers was achieved using a Lux Cellulose-4 column under reversed-phase conditions. windows.net The ability to achieve baseline resolution between enantiomeric peaks is critical for determining the enantiomeric purity of the target compound. nih.gov

ParameterDescriptionTypical Values/Conditions
Stationary Phase The solid support within the column that interacts with the analytes.C18 for reversed-phase; Polysaccharide-based (e.g., cellulose, amylose) for chiral separations.
Mobile Phase The solvent that carries the analytes through the column.Acetonitrile/water or Methanol/water gradients, often with formic acid or ammonium (B1175870) acetate (B1210297) buffer.
Flow Rate The speed at which the mobile phase moves through the column.Typically 0.4 - 1.25 mL/min. nih.govnih.gov
Detection The method used to detect the analytes as they elute from the column.UV/Vis detection is common, with the wavelength set to the absorbance maximum of the compound (e.g., 290 nm). nih.gov
Retention Time (Rt) The time it takes for an analyte to pass through the column.Varies depending on the compound and analytical conditions.
Resolution (Rs) A measure of the degree of separation between two peaks.A value greater than 1.5 indicates baseline separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. mdpi.commdpi.com In the context of this compound research, GC-MS can be utilized to identify and quantify any volatile impurities or degradation products that may be present in a sample. The technique works by first separating the components of a mixture in the gas phase using a capillary column (the GC part) and then detecting and identifying the separated components based on their mass-to-charge ratio (the MS part). mdpi.com

Headspace GC-MS is a particularly useful variation for analyzing volatile compounds in a solid or liquid matrix. mdpi.com In this method, the sample is heated in a sealed vial to allow volatile compounds to partition into the gas phase (the headspace), which is then injected into the GC-MS system. mdpi.com This approach is valuable for detecting residual solvents or other volatile byproducts from the synthesis of this compound. The identification of compounds is achieved by comparing their mass spectra to extensive libraries of known compounds. mdpi.com

ParameterDescriptionTypical Conditions
Injection Mode The method of introducing the sample into the GC.Headspace or direct injection.
Column The capillary tube where separation occurs.Often a fused silica (B1680970) capillary column with a specific stationary phase (e.g., DB-Wax, DB-17ms). mdpi.com
Carrier Gas The inert gas that carries the sample through the column.Helium is commonly used. mdpi.com
Ionization Method The technique used to ionize the molecules in the mass spectrometer.Electron Ionization (EI) is standard. mdpi.com
Mass Analyzer The component that separates ions based on their mass-to-charge ratio.Quadrupole or Time-of-Flight (TOF) analyzers are common.

X-ray Crystallography for Absolute and Solid-State Structure Determination

Once a crystal is obtained, it is bombarded with X-rays, and the resulting diffraction pattern is analyzed to construct a model of the electron density within the crystal. This electron density map is then used to determine the positions of the individual atoms. researchgate.net The crystal structure reveals not only the molecular geometry but also the packing of molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding and π-π stacking. nih.gov

For quinoline derivatives, X-ray crystallography has been used to determine the crystal systems, space groups, and unit-cell parameters. For example, a related compound, 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one, was found to crystallize in a monoclinic system with the space group P2₁/c. researchgate.net Such detailed structural information is invaluable for structure-activity relationship (SAR) studies and for understanding the interactions of the molecule with biological targets.

Crystallographic ParameterDescription
Crystal System One of the seven crystal systems (e.g., monoclinic, orthorhombic) describing the symmetry of the unit cell. researchgate.net
Space Group A mathematical description of the symmetry of the crystal structure. researchgate.net
Unit-Cell Parameters The dimensions (a, b, c) and angles (α, β, γ) of the unit cell. researchgate.net
Z Value The number of molecules in the unit cell. researchgate.net
Bond Lengths & Angles The distances between bonded atoms and the angles between adjacent bonds.
Torsion Angles The dihedral angles that describe the conformation of the molecule. nih.gov

Thermal Analysis Techniques (Thermogravimetric Analysis, Differential Thermogravimetry, Differential Scanning Calorimetry)

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. These methods are vital for characterizing the thermal stability and phase behavior of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is used to determine the decomposition temperature and to quantify mass loss due to volatilization or degradation.

Differential Thermogravimetry (DTG) is the first derivative of the TGA curve, showing the rate of mass change. The peaks in the DTG curve correspond to the temperatures at which the rate of mass loss is at its maximum, providing a more precise indication of decomposition events.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine melting points, glass transitions, and other phase transitions, as well as to quantify the enthalpy changes associated with these processes.

Electrochemical Characterization Techniques (e.g., Corrosion Inhibition Studies)

Electrochemical techniques can be used to investigate the redox properties of this compound and its potential applications, such as in corrosion inhibition. Quinoline derivatives have been studied as corrosion inhibitors for various metals, particularly in acidic environments. researchgate.net

The effectiveness of a compound as a corrosion inhibitor is often evaluated using electrochemical methods such as:

Potentiodynamic Polarization: This technique involves scanning the potential of a metal electrode and measuring the resulting current. The data can be used to determine the corrosion potential (Ecorr) and corrosion current (Icorr), which are measures of the corrosion rate. The presence of an effective inhibitor will shift the polarization curves, indicating a reduction in the corrosion rate.

Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of an electrochemical system over a range of frequencies. The data can be modeled to determine parameters related to the corrosion process, such as the charge transfer resistance, which is inversely proportional to the corrosion rate. An increase in charge transfer resistance in the presence of the inhibitor signifies effective corrosion protection.

The inhibitory action of quinoline derivatives is often attributed to their ability to adsorb onto the metal surface, forming a protective layer that blocks the active sites for corrosion. researchgate.net The presence of heteroatoms (like nitrogen and oxygen in the quinoline ring) and π-electrons in the aromatic system facilitates this adsorption. researchgate.net While specific studies on the corrosion inhibition properties of this compound were not found, the general behavior of quinoline derivatives suggests it could be a candidate for such applications. researchgate.net The electrochemical characterization of quinoxaline, a related N-containing heterocyclic compound, has shown that its redox behavior and degradation pathways are significantly influenced by pH. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Difluoromethyl)quinolin-7-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of fluorinated quinolines often involves regioselective fluorination or substitution at specific positions. For this compound, a modified "Watering Protocol" (originally developed for 4-trifluoromethylquinolinones) can be adapted. This method involves controlled hydrolysis of intermediates under mild acidic conditions to retain the difluoromethyl group . Optimization includes adjusting reaction temperature (60–80°C) and solvent polarity (e.g., THF/water mixtures) to minimize side reactions. HPLC monitoring (>97% purity) and column chromatography are critical for isolating the target compound .

Q. How is the structure of this compound confirmed post-synthesis?

  • Methodological Answer : Structural confirmation requires a combination of ¹H/¹⁹F NMR and high-resolution mass spectrometry (HRMS) . The difluoromethyl group (-CF₂H) exhibits distinct doublet splitting in ¹⁹F NMR (δ ~ -110 to -120 ppm, J ≈ 240 Hz). In ¹H NMR, the -CF₂H proton appears as a triplet (J ≈ 56 Hz) near δ 6.0–6.5 ppm. HRMS should match the exact mass of C₁₀H₇F₂NO (calc. 195.0534) .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s pharmacokinetics and target binding?

  • Methodological Answer : The -CF₂H group enhances metabolic stability by resisting oxidative degradation compared to -CH₃. Its electron-withdrawing nature reduces basicity of adjacent amines, improving membrane permeability. Docking studies (using PDB structures) reveal that the -CF₂H group can form weak hydrogen bonds with hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites). Molecular dynamics simulations should assess conformational effects on binding affinity .

Q. What strategies resolve contradictions in bioassay data for this compound across different studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent additives). To reconcile

  • Cross-validate assays : Compare results under standardized conditions (e.g., 10% DMSO in PBS, pH 7.4).
  • Control for solvolysis : Monitor compound stability in assay buffers via LC-MS.
  • Use isogenic cell lines to eliminate genetic variability in cellular studies .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives?

  • Methodological Answer :

  • Core modifications : Introduce substituents at the 2-, 3-, or 8-positions (e.g., -OCH₃, -F) to probe steric and electronic effects.
  • Bioisosteric replacement : Replace -CF₂H with -CF₃ or -OCF₃ and compare activity.
  • In silico screening : Use QSAR models to predict binding to targets like cytochrome P450 or tyrosine kinases. Validate with enzymatic assays (IC₅₀ measurements) .

Experimental Design & Data Analysis

Q. What analytical techniques are critical for quantifying this compound in biological matrices?

  • Methodological Answer :

  • LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water). Monitor transitions m/z 195 → 148 (quantifier) and 195 → 130 (qualifier).
  • Sample preparation : Protein precipitation with acetonitrile (1:3 ratio) minimizes matrix effects .

Q. How can researchers mitigate hazards when handling this compound in the lab?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.